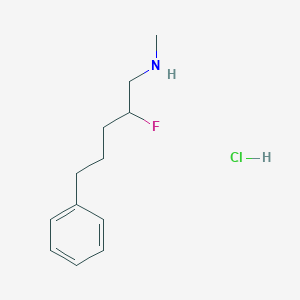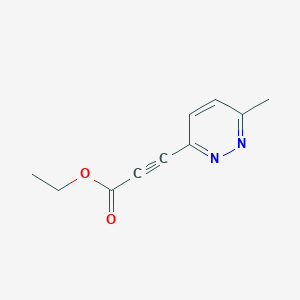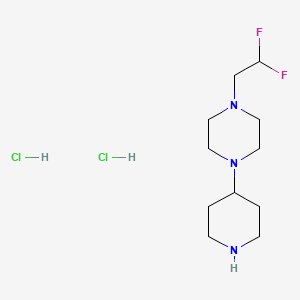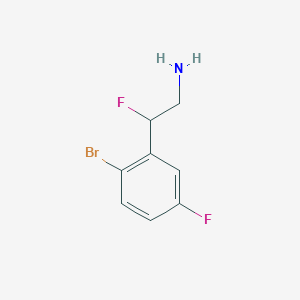
(2-Fluoro-5-phenylpentyl)(methyl)amine hydrochloride
説明
2-Fluoro-5-phenylpentyl)(methyl)amine hydrochloride (also known as 2-FPM HCl) is a stimulant drug of the phenethylamine class. It is a derivative of the common stimulant amphetamine, and is structurally similar to other popular stimulants such as 4-Fluoroamphetamine (4-FA) and 3-Fluoroamphetamine (3-FA). 2-FPM HCl has recently become a popular research chemical due to its stimulant properties, and its potential therapeutic applications.
科学的研究の応用
Comprehensive Analysis of (2-Fluoro-5-phenylpentyl)(methyl)amine Hydrochloride Applications
(2-Fluoro-5-phenylpentyl)(methyl)amine hydrochloride is a compound that falls under the category of 2-phenethylamines, which are known for their wide range of applications in medicinal chemistry and other scientific fields. Below is a detailed analysis of its unique applications across various scientific research fields.
Medicinal Chemistry: Adrenoceptor Ligands: The 2-phenethylamine motif is a key structure in medicinal chemistry, particularly in the development of ligands for adrenoceptors . These receptors are critical for the sympathetic nervous system, influencing cardiovascular, pulmonary, and metabolic functions. The introduction of a fluorine atom can enhance the binding affinity and selectivity of these ligands, potentially leading to the development of new therapeutic agents.
Enzyme Inhibition: Carbonic Anhydrase Modulators: Compounds derived from 2-phenethylamines, such as (2-Fluoro-5-phenylpentyl)(methyl)amine hydrochloride, can act as modulators of carbonic anhydrase . This enzyme is involved in various physiological processes, including respiration and acid-base balance. Inhibitors of carbonic anhydrase are used to treat conditions like glaucoma, epilepsy, and altitude sickness.
Neurotransmitter Receptor Interaction: Dopamine and Serotonin Receptors: The structural similarity of 2-phenethylamines to neurotransmitters like dopamine and serotonin makes them valuable in studying receptor interactions . These interactions are crucial for understanding diseases such as depression, schizophrenia, and Parkinson’s disease. Research in this area could lead to new insights and treatments for these conditions.
Drug Discovery: Targeting Monoamine Oxidase (MAO): Monoamine oxidase is an enzyme that breaks down monoamine neurotransmitters. Inhibitors of MAO have applications in treating psychiatric and neurological disorders . The fluorinated phenethylamine derivatives could provide a new avenue for the development of MAO inhibitors with improved efficacy and safety profiles.
Nuclear Medicine: Positron Emission Tomography (PET) Imaging Agents: Fluorinated compounds, including those derived from phenethylamines, are often used in PET imaging . The introduction of fluorine-18, a radioactive isotope, into these compounds allows for the visualization of various biological processes, aiding in the diagnosis and monitoring of diseases such as cancer.
Material Science: Fluorinated Compounds in Polymers and Coatings: The unique properties of fluorinated compounds extend their application to material science . They are used in the development of polymers with enhanced stability and resistance to solvents and chemicals. Additionally, they find use in coatings for textiles, providing improved durability and protection.
Catalysis: Enhancing Reaction Efficiency: In the field of catalysis, fluorinated phenethylamines can play a role in improving the efficiency of chemical reactions . The presence of fluorine can influence the reactivity and selectivity of catalysts, leading to more efficient and sustainable industrial processes.
Photovoltaic Applications: Solar Cell Development: The incorporation of fluorinated compounds into photovoltaic materials can improve the efficiency of solar cells . These compounds can enhance the charge separation and transport properties of solar cells, leading to better performance and energy conversion rates.
作用機序
are a class of compounds that have been studied for their medicinal chemistry properties . They are present in nature, from simple, open-chain structures to more complex polycyclic molecular arrangements . The importance of this moiety is probably best exemplified by the endogenous catecholamines dopamine, norepinephrine, and epinephrine . These compounds play a critical role in dopaminergic neurons, which are involved in voluntary movement, stress, or mood .
In terms of pharmacokinetics, the properties of 2-phenethylamines can vary widely depending on their specific structure and the presence of other functional groups. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by these structural variations.
The mode of action and biochemical pathways affected by 2-phenethylamines can also vary widely. Some 2-phenethylamines interact with receptors such as adrenoceptors, dopamine receptors, and others . The specific interactions and resulting changes would depend on the exact structure of the compound and the nature of its targets.
特性
IUPAC Name |
2-fluoro-N-methyl-5-phenylpentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN.ClH/c1-14-10-12(13)9-5-8-11-6-3-2-4-7-11;/h2-4,6-7,12,14H,5,8-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTUMWROSZZHPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CCCC1=CC=CC=C1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-5-phenylpentyl)(methyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1484995.png)
![(2E)-3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1484997.png)
![1-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1484998.png)
![1-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1485001.png)

![1-(2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)piperazine dihydrochloride](/img/structure/B1485003.png)


![1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1485006.png)
![methyl({3-[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1485007.png)
![(2E)-3-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485009.png)
![3-[(Oxolan-3-yl)methyl]pyrrolidine hydrochloride](/img/structure/B1485012.png)
![1,2-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1485017.png)